2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-phenylacetamide
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Overview
Description
2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5(4H)-yl]-N~1~-phenylacetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenyl group, a pyrazolotriazine core, and a phenylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5(4H)-yl]-N~1~-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Pyrazolotriazine Core: : The synthesis begins with the preparation of the pyrazolotriazine core. This can be achieved by reacting 4-methoxyphenylhydrazine with a suitable diketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then cyclized with cyanogen bromide to form the triazine ring.
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Introduction of the Phenylacetamide Moiety: : The phenylacetamide moiety is introduced by reacting the pyrazolotriazine intermediate with phenylacetyl chloride in the presence of a base such as triethylamine. This step typically requires refluxing the reaction mixture in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5(4H)-yl]-N~1~-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the pyrazolotriazine core can be reduced to form a hydroxyl group, resulting in a dihydro derivative.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted amides.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5(4H)-yl]-N~1~-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding. Its ability to modulate specific biological pathways makes it valuable in understanding disease mechanisms.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5(4H)-yl]-N~1~-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Hydroxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5(4H)-yl]-N~1~-phenylacetamide: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and biological activity.
2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5(4H)-yl]-N~1~-phenylacetamide:
Uniqueness
The presence of the methoxy group in 2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine-5(4H)-yl]-N~1~-phenylacetamide imparts unique electronic and steric effects, which influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and highlights its potential for specific applications in medicinal chemistry and industrial synthesis.
Properties
Molecular Formula |
C20H17N5O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H17N5O3/c1-28-16-9-7-14(8-10-16)17-11-18-20(27)24(21-13-25(18)23-17)12-19(26)22-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,22,26) |
InChI Key |
XVTRVRNVNDIPOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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